molecular formula C10H9F2NO3 B13454073 N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

Cat. No.: B13454073
M. Wt: 229.18 g/mol
InChI Key: BIUFEULZYRSSDX-UHFFFAOYSA-N
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Description

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is an organic compound with a complex structure that includes fluorine, formyl, methoxy, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide typically involves the reaction of 2,4-difluoro-3-formyl-6-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-(2,4-difluoro-3-carboxy-6-methoxyphenyl)acetamide.

    Reduction: N-(2,4-difluoro-3-hydroxymethyl-6-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

    N-(3,4-difluoro-2-methoxyphenyl)acetamide: Similar structure but lacks the formyl group.

    N-(2,4-difluoro-3-hydroxy-6-methoxyphenyl)acetamide: Similar structure but has a hydroxyl group instead of a formyl group.

Uniqueness: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

InChI

InChI=1S/C10H9F2NO3/c1-5(15)13-10-8(16-2)3-7(11)6(4-14)9(10)12/h3-4H,1-2H3,(H,13,15)

InChI Key

BIUFEULZYRSSDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1OC)F)C=O)F

Origin of Product

United States

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